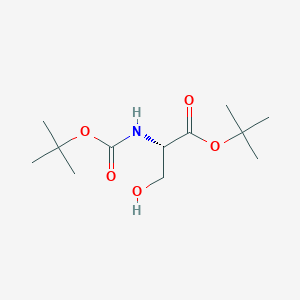

Boc-Ser-Otbu

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-Ser-Otbu is synthesized by protecting the amino group of serine with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyl (tBu) group. The synthesis typically involves the reaction of L-serine with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-Ser-Otbu undergoes various chemical reactions, including:

Hydrolysis: The Boc and tBu protective groups can be removed under acidic conditions, yielding free serine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Substitution: Common reagents include di-tert-butyl dicarbonate (Boc₂O) and bases such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products Formed:

Hydrolysis: Free serine and tert-butyl alcohol.

Substitution: Various Boc-protected amino acids depending on the substituent introduced.

Oxidation and Reduction: Oxidized or reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protecting Group

Boc-Ser-OtBu is primarily utilized as a protecting group in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group protects the amino group of serine, while the tert-butyl group protects the hydroxyl group. This dual protection allows for selective modifications during peptide synthesis without interfering with other functional groups. The compound is essential in solid-phase peptide synthesis (SPPS), enabling the stepwise construction of peptides with high precision and efficiency .

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing neurotrophic peptides, this compound was employed to construct peptides that influence neuronal survival and differentiation. The synthesized peptides demonstrated potential therapeutic applications in neurodegenerative diseases .

Drug Development

Stability and Efficacy in Therapeutics

this compound's application extends to drug design, where it aids in creating stable and effective therapeutic agents. This compound has been instrumental in developing neuroprotective drugs that target specific pathways within the nervous system. By incorporating this compound into drug candidates, researchers have achieved improved stability and bioavailability .

Case Study: Teixobactin Derivatives

Research on teixobactin, a novel antibiotic, highlighted the use of this compound in synthesizing its derivatives. These derivatives showed enhanced binding to lipid II, a crucial component of bacterial cell walls, leading to increased potency against resistant strains of bacteria .

Biotechnology

Protein Stability Enhancement

In biotechnology, this compound is utilized to enhance the stability of proteins during formulation processes. This stability is vital for biopharmaceuticals that demand precise activity and extended shelf life. The compound's role in protecting functional groups during protein synthesis ensures that the final products maintain their biological activity .

Research in Enzyme Activity

Studying Enzyme Kinetics

Researchers apply this compound to investigate enzyme kinetics and mechanisms. By using this compound in synthetic pathways, scientists can gain insights into metabolic pathways that may lead to new therapeutic strategies. For instance, studies have shown that peptides synthesized with this compound can modulate enzyme activities critical for metabolic regulation .

Cosmetic Formulations

Improving Stability and Efficacy

The cosmetic industry explores this compound for its potential to enhance the stability and efficacy of active ingredients in skincare products. Its incorporation can lead to improved formulations that offer better benefits to consumers .

Summary Table of Applications

| Application Area | Description | Notable Outcomes/Case Studies |

|---|---|---|

| Peptide Synthesis | Protecting group for amino and hydroxyl functions during peptide synthesis | Neurotrophic peptides for neurodegenerative diseases |

| Drug Development | Enhances stability and efficacy of therapeutic agents | Teixobactin derivatives with improved antibacterial properties |

| Biotechnology | Stabilizes proteins during formulation | Essential for biopharmaceutical production |

| Research in Enzyme Activity | Used to study enzyme kinetics and mechanisms | Insights into metabolic pathways |

| Cosmetic Formulations | Improves stability and efficacy of active ingredients | Enhanced skincare product formulations |

Wirkmechanismus

Mechanism: The protective groups in Boc-Ser-Otbu prevent unwanted side reactions during peptide synthesis. The Boc group protects the amino group, while the tBu group protects the hydroxyl group. These protective groups are stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions .

Molecular Targets and Pathways: this compound itself does not have specific molecular targets, as it is primarily used as a synthetic intermediate. peptides synthesized using this compound can target various biological pathways and receptors, depending on their sequence and structure .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Ser-Otbu: Another serine derivative used in peptide synthesis, but with a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.

Boc-Ser(tBu)-OH: Similar to Boc-Ser-Otbu but with a different ester group.

Boc-Ser(Bzl)-OH: A serine derivative with a benzyl (Bzl) protective group instead of tBu.

Uniqueness: this compound is unique due to its combination of Boc and tBu protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .

Biologische Aktivität

Boc-Ser-Otbu (Boc-Serine with a tert-butyl ester) is a derivative of serine that has garnered interest in the field of medicinal chemistry and peptide synthesis due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

1. Synthesis and Properties

This compound is synthesized through standard peptide coupling methods, often involving the protection of the serine hydroxyl group with a tert-butyl group to enhance stability during synthesis. The Boc (tert-butyloxycarbonyl) group serves as a temporary protective group that can be removed under acidic conditions, allowing for further functionalization or incorporation into larger peptide sequences.

Table 1: Synthesis Overview of this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | Boc2O, DMAP | Formation of Boc-Serine |

| Esterification | Tert-butanol, DCC | Formation of this compound |

| Deprotection | TFA (Trifluoroacetic acid) | Release of free serine |

This compound exhibits various biological activities primarily attributed to its role in modulating protein interactions and enzyme activities. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins.

Key Mechanisms:

- Enzyme Inhibition: this compound has been shown to inhibit certain serine proteases, which play crucial roles in various physiological processes including blood coagulation and immune response.

- Receptor Modulation: The compound can influence receptor activity by mimicking natural substrates or by stabilizing conformations that enhance or inhibit signaling pathways.

2.2 Antimicrobial Activity

Recent studies have indicated that this compound derivatives possess antimicrobial properties against a range of pathogens. For instance, modifications to the Boc-Ser structure have led to enhanced activity against Gram-positive bacteria.

Case Study:

A study evaluating the antimicrobial efficacy of various Boc-protected amino acids demonstrated that certain derivatives, including this compound, showed significant Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Enterococcus faecalis.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Fmoc-Leu-Boc-Ser-Otbu | 8 | Enterococcus faecalis |

| Boc-Ala-Otbu | 32 | Escherichia coli |

3. Applications in Therapeutics

This compound is being explored for its potential applications in drug development, particularly in peptide-based therapies. Its ability to enhance solubility and stability makes it an attractive candidate for inclusion in peptide drugs targeting cancer and infectious diseases.

Research Findings:

Recent research has focused on the use of this compound in the synthesis of cyclic peptides that exhibit improved bioavailability and therapeutic efficacy. These cyclic peptides have shown promise in preclinical models for treating resistant bacterial infections.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNZHQVMWJPBPI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427062 | |

| Record name | Boc-Ser-Otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7738-22-9 | |

| Record name | Boc-Ser-Otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.